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Compound of Interest

Compound Name: Ykl-5-124 tfa

Cat. No.: B8107706 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the Cyclin-Dependent Kinase 7 (CDK7) inhibitor Ykl-5-124 with

other alternatives, presenting supporting experimental data to confirm its irreversible

mechanism of action.

Ykl-5-124 is a potent and highly selective inhibitor of CDK7, a key regulator of the cell cycle

and transcription.[1][2][3][4] Its unique irreversible binding mode, achieved through a covalent

bond with a specific cysteine residue in the CDK7 active site, distinguishes it from many other

kinase inhibitors.[1][5] This guide delves into the experimental evidence that establishes the

irreversible nature of Ykl-5-124's inhibition and compares its performance with other CDK7

inhibitors.

Comparative Analysis of CDK7 Inhibitors
The landscape of CDK7 inhibitors includes both irreversible and reversible compounds, each

with distinct biochemical profiles. Ykl-5-124's high selectivity for CDK7 over other cyclin-

dependent kinases, such as CDK2, CDK9, CDK12, and CDK13, is a significant advantage,

minimizing off-target effects.[2][6]
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Inhibitor Target(s)
Mechanism
of Action

IC50 (CDK7)
Selectivity
Highlights

Reference

Ykl-5-124 CDK7
Covalent,

Irreversible

9.7 nM

(CDK7/Mat1/

CycH), 53.5

nM (CDK7)

>100-fold

selective for

CDK7 over

CDK9 and

CDK2;

inactive

against

CDK12/13.

[2][3][4][6]

THZ1

CDK7,

CDK12,

CDK13

Covalent,

Irreversible
~3.7 nM

Potent

against

CDK7, but

also inhibits

CDK12 and

CDK13.

[1]

BS-181 CDK7

Reversible,

ATP-

competitive

21 nM
Selective for

CDK7.
[7]

ICEC0942 CDK7

Reversible,

ATP-

competitive

42 nM
Selective for

CDK7.
[7]

TGN-1062 CDK7

Reversible,

ATP-

competitive

< 0.508 nM

Potent and

selective for

CDK7.

[8]

Experimental Confirmation of Irreversible Inhibition
The irreversible binding of Ykl-5-124 to CDK7 has been unequivocally demonstrated through a

series of rigorous experiments. These studies provide concrete evidence of a stable, covalent

adduct formation.

Mass Spectrometry Analysis
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Mass spectrometry has been instrumental in confirming the covalent modification of CDK7 by

Ykl-5-124. In a key study, recombinant CDK7-cyclin H-MAT1 trimeric complex was incubated

with Ykl-5-124. The resulting analysis revealed a mass shift corresponding to the addition of

the Ykl-5-124 molecule to the CDK7 protein, indicating a covalent bond. Furthermore, tandem

mass spectrometry identified the specific site of modification as Cysteine 312 (C312) within the

CDK7 active site.[1]

Washout and Competitive Pull-Down Assays
To functionally demonstrate the irreversible nature of inhibition, washout experiments are

performed. In these assays, cells are treated with Ykl-5-124, and then the compound is

removed from the culture medium (washout). The activity of CDK7 is then measured. In the

case of Ykl-5-124, CDK7 activity does not recover after washout, confirming a stable and long-

lasting inhibition. This is in stark contrast to reversible inhibitors, where enzyme activity is

restored upon removal of the compound.[1]

Competitive pull-down assays further support these findings. Cells are treated with Ykl-5-124,

and then a biotinylated version of another CDK7 inhibitor (like bio-THZ1) is used to pull down

any remaining active CDK7. Treatment with Ykl-5-124 effectively blocks the pull-down of CDK7,

indicating that the active site is occupied and inaccessible.[9]

Experimental Protocols
Below are detailed methodologies for the key experiments used to confirm the irreversible

inhibition of Ykl-5-124.

Mass Spectrometry for Covalent Adduct Identification
Objective: To identify the formation of a covalent bond between Ykl-5-124 and CDK7 and to

map the specific amino acid residue involved.

Protocol:

Incubation: Recombinant human CDK7/CycH/MAT1 complex is incubated with a molar

excess of Ykl-5-124 in an appropriate buffer (e.g., HEPES buffer, pH 7.5) at room

temperature for a defined period (e.g., 1 hour). A control sample with DMSO (vehicle) is

prepared in parallel.
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Sample Preparation: The reaction mixture is subjected to SDS-PAGE to separate the

proteins. The protein band corresponding to CDK7 is excised from the gel.

In-gel Digestion: The excised gel band is destained, and the protein is subjected to in-gel

digestion with a protease, such as trypsin, which cleaves the protein into smaller peptides.

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to detect peptides

with a mass shift corresponding to the molecular weight of Ykl-5-124.

Data Analysis: The MS/MS spectra of the modified peptides are analyzed to determine the

exact amino acid residue that is covalently bound to Ykl-5-124.

Cellular Washout Assay
Objective: To assess the reversibility of CDK7 inhibition by Ykl-5-124 in a cellular context.

Protocol:

Cell Treatment: Culture a relevant cell line (e.g., HCT116) to sub-confluency. Treat the cells

with Ykl-5-124 at a concentration known to cause significant CDK7 inhibition (e.g., 1 µM) for

a specific duration (e.g., 3 hours). Include a DMSO-treated control group.

Washout: After the treatment period, remove the medium containing Ykl-5-124. Wash the

cells three times with fresh, pre-warmed culture medium to remove any unbound inhibitor.

Recovery: Add fresh medium to the cells and incubate for various time points (e.g., 0, 1, 3, 6,

12, 24 hours) to allow for potential recovery of enzyme activity.

Cell Lysis: At each time point, harvest the cells and prepare cell lysates.

Western Blot Analysis: Perform Western blotting on the cell lysates to assess the

phosphorylation status of a known CDK7 substrate, such as the C-terminal domain (CTD) of

RNA Polymerase II (p-Pol II Ser5). A sustained decrease in the phosphorylation signal in the

Ykl-5-124-treated and washed-out samples compared to the DMSO control indicates

irreversible inhibition.
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Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway

of Ykl-5-124's covalent inhibition and the experimental workflow for its confirmation.
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Caption: Covalent inhibition of CDK7 by Ykl-5-124.
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Experimental Workflow for Confirming Irreversible Inhibition

Start: Hypothesis
Ykl-5-124 is an irreversible inhibitor

Mass Spectrometry
(In Vitro)

Washout Assay
(Cell-based)

Competitive Pull-down
(Cell-based)

Result:
Covalent adduct on Cys312 confirmed

Result:
No recovery of CDK7 activity

Result:
Blocked pull-down of active CDK7

Conclusion:
Ykl-5-124 is a covalent,

irreversible inhibitor of CDK7

Click to download full resolution via product page

Caption: Workflow for confirming irreversible inhibition.

In conclusion, the collective evidence from mass spectrometry, washout experiments, and

competitive pull-down assays provides a robust confirmation of the irreversible and covalent

nature of Ykl-5-124's inhibition of CDK7. Its high selectivity and well-defined mechanism of

action make it a valuable tool for cancer research and a promising candidate for therapeutic

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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